Cas no 899399-12-3 ((Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate)

(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate structure
899399-12-3 structure
Product Name:(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate
CAS No:899399-12-3
MF:C24H20O8
MW:436.410807609558
CID:6621677
PubChem ID:2031532
Update Time:2025-07-01

(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate
    • Benzoic acid, 3,4,5-trimethoxy-, 2-(2-furanylmethylene)-2,3-dihydro-7-methyl-3-oxo-6-benzofuranyl ester
    • AKOS002218273
    • (2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4,5-trimethoxybenzoate
    • F3385-2408
    • [(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate
    • 899399-12-3
    • Inchi: 1S/C24H20O8/c1-13-17(32-24(26)14-10-19(27-2)23(29-4)20(11-14)28-3)8-7-16-21(25)18(31-22(13)16)12-15-6-5-9-30-15/h5-12H,1-4H3
    • InChI Key: CCWDKLDDQDHTAE-UHFFFAOYSA-N
    • SMILES: C(OC1C(C)=C2OC(=CC3=CC=CO3)C(=O)C2=CC=1)(=O)C1=CC(OC)=C(OC)C(OC)=C1

Computed Properties

  • Exact Mass: 436.11581759g/mol
  • Monoisotopic Mass: 436.11581759g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 707
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 93.4Ų

Experimental Properties

  • Density: 1.329±0.06 g/cm3(Predicted)
  • Boiling Point: 584.0±50.0 °C(Predicted)

(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate Pricemore >>

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Additional information on (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate

Comprehensive Analysis of (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate (CAS No. 899399-12-3)

The compound (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate (CAS No. 899399-12-3) is a synthetic derivative of benzofuran and furan, featuring a unique molecular structure that combines a furan-2-ylmethylene group with a 3,4,5-trimethoxybenzoate ester. This hybrid structure has garnered significant interest in pharmaceutical and material science research due to its potential applications in drug development and organic electronics. The Z-configuration of the double bond in the furan-2-ylmethylene moiety is critical for its biological activity and stability, making it a subject of extensive study.

Recent advancements in heterocyclic chemistry have highlighted the importance of compounds like (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate as building blocks for novel therapeutics. Researchers are particularly interested in its potential as a tyrosine kinase inhibitor or anti-inflammatory agent, given the presence of the 3,4,5-trimethoxybenzoate group, which is known for its bioactivity. Additionally, the furan and benzofuran rings contribute to its electron-rich properties, making it a candidate for organic semiconductors and photovoltaic materials.

The synthesis of CAS No. 899399-12-3 involves multi-step organic reactions, including esterification and Knoevenagel condensation, to achieve the desired Z-isomer. Purification techniques such as column chromatography and recrystallization are essential to ensure high purity, which is crucial for both research and industrial applications. Analytical methods like NMR spectroscopy, HPLC, and mass spectrometry are routinely employed to characterize this compound, confirming its structural integrity and stereochemistry.

In the context of drug discovery, (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate has been explored for its structure-activity relationship (SAR) in modulating enzymatic pathways. For instance, the trimethoxybenzoyl moiety is analogous to colchicine, a well-known microtubule disruptor, suggesting potential applications in cancer research. Meanwhile, the furan-2-ylmethylene group may contribute to antioxidant or antimicrobial properties, aligning with current trends in natural product-inspired drug design.

From a materials science perspective, the conjugated system of CAS No. 899399-12-3 offers intriguing optoelectronic properties. Its ability to absorb and emit light in the visible spectrum makes it a candidate for OLEDs (organic light-emitting diodes) and sensors. The growing demand for sustainable materials has further fueled research into such compounds, as they can be derived from renewable resources like furfural, a biomass-derived platform chemical.

Despite its promise, challenges remain in scaling up the production of (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate. Issues such as isomer purity, solvent selection, and yield optimization are active areas of investigation. Collaborative efforts between academia and industry are essential to address these hurdles and unlock the full potential of this compound.

In summary, CAS No. 899399-12-3 represents a versatile and multifaceted compound with applications spanning pharmaceuticals, materials science, and green chemistry. Its unique structural features and functional groups make it a valuable subject for ongoing research, particularly in the era of precision medicine and sustainable technology. As scientific understanding deepens, this compound may pave the way for groundbreaking innovations in multiple fields.

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